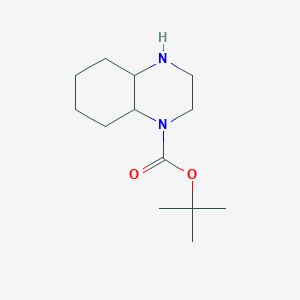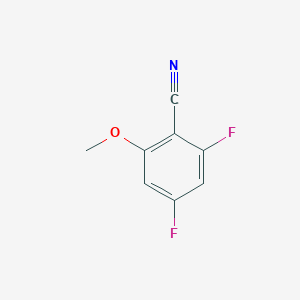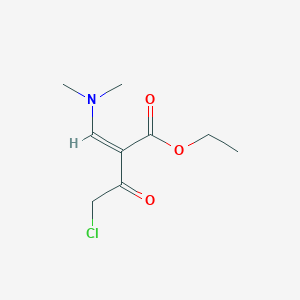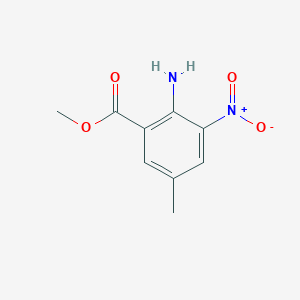![molecular formula C12H15N5O2 B1427179 2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid CAS No. 1394662-63-5](/img/structure/B1427179.png)
2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid
Overview
Description
The compound contains a 1,2,4-triazolo[4,3-a]pyrazine ring, which is a type of heterocyclic compound. Heterocycles are widely used in drug design due to their versatility . The ring system of 1,2,4-triazolo[4,3-a]pyrazine is isoelectronic with that of purines, making it a possible surrogate of the purine ring .
Scientific Research Applications
Antiviral Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been investigated for their potential antiviral properties. For instance, certain derivatives have shown promising results in reducing the number of plaques formed by viruses, indicating a reduction in viral activity . This suggests that our compound of interest could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.
Antimicrobial Activity
The antimicrobial potential of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been recognized, with some compounds exhibiting antibacterial and antifungal activities . The presence of piperazine or piperidine subunits, similar to the pyrrolidine ring in our compound, is known to enhance these properties. Therefore, this compound could serve as a starting point for the synthesis of new antimicrobial agents.
Anti-Breast Cancer Agents
Research has shown that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives can act as anti-breast cancer agents by inhibiting dual PARP-1 and EGFR targets . The structural similarity suggests that “2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid” could be explored for its potential in cancer therapy, particularly in targeting breast cancer cells.
Antimalarial Activity
Derivatives of [1,2,4]triazolo[4,3-a]pyrimidine have been used as reactants for synthesizing inhibitors with antimalarial activity . Given the structural resemblance, our compound could be investigated for its utility in creating new antimalarial drugs, which is crucial in the fight against malaria.
HIV TAR RNA Binding
Compounds with the [1,2,4]triazolo[4,3-a]pyrimidine structure have been studied for their pharmacological activity caused by binding to HIV TAR RNA . This interaction is significant in the context of HIV treatment, and thus, our compound could be researched for its potential effects on HIV replication and progression.
Synthesis of Diheterocycles
The oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes has been utilized to synthesize triazolo[4,3-a]pyridine–quinoline linked diheterocycles . The compound , with its 2-methyl group and pyrrolidine ring, could be a candidate for similar synthetic applications, leading to the creation of novel diheterocyclic structures with potential pharmacological uses.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. Some compounds with similar structures have been used in medicinal chemistry , but without specific toxicity or safety data for this compound, it’s difficult to assess its potential hazards.
Future Directions
The future research directions would likely involve further exploration of the compound’s biological activity, potential applications, and methods of synthesis. Given the versatility of the 1,2,4-triazolo[4,3-a]pyrazine ring in drug design , this compound could potentially be investigated for its therapeutic potential.
properties
IUPAC Name |
2-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-14-15-10-9(13-5-7-16(8)10)17-6-3-4-12(17,2)11(18)19/h5,7H,3-4,6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYPSWHANEHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCCC3(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




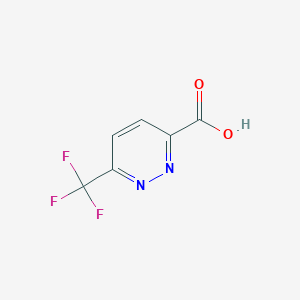

![3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine](/img/structure/B1427099.png)

![trans-4-[4-[6-(Aminocarbonyl)-3,5-dimethyl-2-pyrazinyl]phenyl]cyclohexaneacetic acid methyl ester](/img/structure/B1427102.png)

